5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one
Description
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c1-2-26-13-12-23-11-10-17-18(21(23)25)4-3-5-20(17)27-14-19(24)15-6-8-16(22)9-7-15/h3-11H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFPNDOBVVOVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the dihydroisoquinolinone core, followed by the introduction of the chlorophenyl group and the oxoethoxy linkage. The final step involves the addition of the ethoxyethyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoquinolinones.
Scientific Research Applications
5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The chlorophenyl group and the oxoethoxy linkage may play crucial roles in binding to target proteins or enzymes, modulating their activity. The ethoxyethyl substituent may influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Position 5 Modifications
Position 2 Modifications
- Ethoxyethyl vs. Bulky Groups : The 2-ethoxyethyl chain in the target compound balances hydrophilicity with moderate chain flexibility, contrasting with the rigid 4-bromophenylmethyl in or the bulky 3-methylphenylmethyl in .
Pharmacological Implications
- CNS Depressant Activity : The 4-chlorophenyl group (as seen in oxadiazole derivatives ) correlates with CNS modulation, possibly via GABAergic or serotonergic pathways.
- Solubility and Bioavailability : The ethoxyethyl substituent may improve aqueous solubility compared to bromophenyl or methylphenyl groups in analogs .
Biological Activity
5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)-1,2-dihydroisoquinolin-1-one is a synthetic compound belonging to the isoquinoline family. Its unique structure, characterized by a chlorophenyl group and an oxoethoxy linkage on a dihydroisoquinolinone core, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- A chlorophenyl group that may enhance biological activity.
- An oxoethoxy group that could influence solubility and reactivity.
- An ethoxyethyl substituent that may affect pharmacokinetics.
The biological activity of this compound is likely mediated through interactions with specific molecular targets. The chlorophenyl and oxoethoxy groups may facilitate binding to proteins or enzymes involved in various cellular pathways. Preliminary studies suggest that the compound could modulate key signaling pathways associated with cancer cell proliferation and inflammation.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that isoquinoline derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound's potential antimicrobial activity has been explored in vitro. Isoquinoline derivatives are known for their ability to inhibit bacterial growth, particularly against Gram-positive bacteria. The presence of the chlorophenyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
Anti-inflammatory Effects
There is emerging evidence that isoquinoline derivatives possess anti-inflammatory properties. The modulation of inflammatory cytokines and pathways has been observed in related compounds, suggesting similar effects for this compound .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other isoquinoline derivatives.
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| This compound | Structure | Moderate | Moderate | Moderate |
| 5-[2-(4-methylphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one | Similar | High | Low | Low |
| 5-[2-(4-fluorophenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one | Similar | High | Moderate | High |
Case Studies
Several case studies have highlighted the biological potential of isoquinoline derivatives:
- Anticancer Study : A study on a related isoquinoline derivative demonstrated an IC50 value of 0.27 μM against cancer cell lines, indicating potent anticancer activity with low cytotoxicity .
- Antimicrobial Study : In vitro tests revealed that certain isoquinoline compounds significantly inhibited Staphylococcus aureus growth, suggesting potential therapeutic applications in treating bacterial infections .
- Anti-inflammatory Study : Research indicated that isoquinoline derivatives could reduce levels of pro-inflammatory cytokines in macrophage cultures, supporting their use in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) or ethanol are commonly used to stabilize intermediates and improve solubility .
- Catalysts : Amine bases (e.g., 4-dimethylaminopyridine) or anhydrous potassium carbonate enhance reaction efficiency in acylation steps .
- Temperature : Moderate heating (e.g., 323 K) under inert atmospheres (nitrogen) minimizes side reactions .
- Purification : Column chromatography or recrystallization from ether/chloroform mixtures ensures purity .
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- Methodological Answer : A combination of techniques is recommended:
- NMR spectroscopy : H and C NMR identify functional groups (e.g., ethoxyethyl protons at δ ~3.5–4.5 ppm) and confirm regiochemistry .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves dihedral angles between the isoquinolinone core and substituents (e.g., 4-chlorophenyl group), critical for stereochemical analysis .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures.
- HPLC monitoring : Tracks degradation products under accelerated conditions (e.g., 40°C/75% relative humidity) .
- Light sensitivity tests : UV-Vis spectroscopy evaluates photodegradation in solutions .
Advanced Research Questions
Q. How do structural modifications at the 2-ethoxyethyl or 4-chlorophenyl positions influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with substituent variations (e.g., replacing ethoxyethyl with methylbenzyl groups) and test activity in enzyme inhibition assays (e.g., acetylcholinesterase) .
- Computational modeling : Density Functional Theory (DFT) calculations predict electronic effects of chlorine substituents on binding affinity .
- Biological assays : Compare IC values in cell-based models to correlate substituent hydrophobicity with membrane permeability .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Standardized protocols : Ensure consistent assay conditions (e.g., pH, temperature) and cell lines .
- Purity validation : Use orthogonal methods (HPLC, elemental analysis) to exclude impurities as confounding factors .
- Meta-analysis : Statistically compare data across studies using tools like ANOVA to identify outliers or trends .
Q. What mechanistic insights explain the compound’s interaction with acetylcholinesterase?
- Methodological Answer :
- Kinetic studies : Measure enzyme inhibition (e.g., Lineweaver-Burk plots) to determine competitive/non-competitive mechanisms .
- Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts binding poses within the enzyme’s active site .
- Mutagenesis assays : Engineer acetylcholinesterase mutants to identify critical residues for binding .
Q. How can researchers design ecotoxicological studies to evaluate environmental persistence?
- Methodological Answer :
- Fate studies : Measure hydrolysis/photolysis rates in simulated environmental matrices (e.g., OECD Guideline 111) .
- Bioaccumulation assays : Use radiolabeled compound in aquatic models (e.g., Daphnia magna) to assess trophic transfer .
- Microcosm experiments : Evaluate degradation pathways in soil/water systems under controlled conditions .
Methodological Considerations
- Experimental Design : For pharmacological studies, adopt randomized block designs with split-plot arrangements to account for variables like dosage and exposure time .
- Data Analysis : Use multivariate regression to analyze interactions between structural features and bioactivity .
- Contradiction Mitigation : Replicate experiments across independent labs to validate reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
